Metaglycodol
Overview
Description
Metaglycodol is a chemical compound known for its tranquilizing properties. It is classified as a vicinal diol and chloroarene, with the IUPAC name 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol. Despite its potential, this compound was never marketed as a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaglycodol can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reduced to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for efficiency and yield. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Metaglycodol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying vicinal diols.
Biology: Investigated for its effects on biological systems, particularly its tranquilizing properties.
Medicine: Although never marketed, it has been studied for its potential use as a sedative and tranquilizer.
Industry: Potential applications in the production of other chemical compounds and as an intermediate in chemical synthesis.
Mechanism of Action
Metaglycodol exerts its effects through interaction with the central nervous system. It is believed to modulate neurotransmitter activity, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This leads to its tranquilizing and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Metaglycodol is unique due to its specific chemical structure, which includes a chloroarene and vicinal diol. This structure contributes to its distinct pharmacological properties compared to similar compounds like Phenaglycodol and Fenpentadiol.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAYPPTCHXQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864459 | |
Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-94-4 | |
Record name | 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaglycodol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaglycodol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAGLYCODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72B92ZZ08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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